molecular formula C7H11NO B095499 1-Ethenyl-3-methylpyrrolidin-2-one CAS No. 15297-59-3

1-Ethenyl-3-methylpyrrolidin-2-one

Cat. No.: B095499
CAS No.: 15297-59-3
M. Wt: 125.17 g/mol
InChI Key: UBPXWZDJZFZKGH-UHFFFAOYSA-N
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Description

1-Ethenyl-3-methylpyrrolidin-2-one is an organic compound with the molecular formula C7H11NO. It is a derivative of pyrrolidinone, characterized by the presence of an ethenyl group and a methyl group attached to the pyrrolidinone ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

The primary targets of 1-Ethenyl-3-methylpyrrolidin-2-one are currently under investigation . It’s important to note that the identification of a compound’s targets is a complex process that involves extensive research and experimentation.

Biochemical Pathways

It’s known that pyrrolidin-2-one derivatives can have diverse biological activities, suggesting that they may interact with multiple pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-methylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Comparison with Similar Compounds

1-Ethenyl-3-methylpyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-ethenyl-3-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-3-8-5-4-6(2)7(8)9/h3,6H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPXWZDJZFZKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557412
Record name 1-Ethenyl-3-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15297-59-3
Record name 1-Ethenyl-3-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethenyl-3-methylpyrrolidin-2-one
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